molecular formula C19H21NO4S2 B254871 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

カタログ番号 B254871
分子量: 391.5 g/mol
InChIキー: TZTHMMYDPNOUBY-SSZFMOIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid, also known as ATB-346, is a novel drug candidate that has been developed as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used to treat pain and inflammation, but their long-term use is associated with serious side effects such as gastrointestinal bleeding, cardiovascular events, and kidney damage. ATB-346 has been designed to selectively target inflammation while avoiding these adverse effects.

作用機序

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid selectively targets COX-2, which is primarily responsible for inflammation. This selective inhibition of COX-2 allows 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid to reduce inflammation without causing the side effects associated with traditional NSAIDs.
Biochemical and physiological effects:
6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding associated with traditional NSAIDs. In addition, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to have a positive effect on markers of cardiovascular health, suggesting that it may be a safer alternative to traditional NSAIDs in patients with cardiovascular risk factors.

実験室実験の利点と制限

One of the main advantages of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid for lab experiments is its selectivity for COX-2, which allows for more targeted studies of inflammation. However, the drug's complex synthesis method and limited availability may make it difficult for some labs to obtain and use.

将来の方向性

There are several potential future directions for research on 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid. One area of interest is the drug's potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another area of interest is the drug's potential to reduce the risk of cancer, as COX-2 has been implicated in the development of several types of cancer. Finally, further studies are needed to fully understand the long-term safety and efficacy of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid in humans.

合成法

The synthesis of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves a multi-step process that begins with the reaction of 2-mercaptoacetic acid with 2-allyloxybenzaldehyde to form the thiazolidine ring. This intermediate is then reacted with 5-bromo-2-pentanone to introduce the hexanoic acid side chain. The final step involves the reaction of the resulting compound with potassium carbonate and 2-mercaptoethanol to form the active drug molecule.

科学的研究の応用

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be highly effective in reducing inflammation and pain, while also demonstrating a favorable safety profile. The drug has also been tested in human clinical trials, where it has shown promising results in reducing pain and inflammation in patients with osteoarthritis.

特性

製品名

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

分子式

C19H21NO4S2

分子量

391.5 g/mol

IUPAC名

6-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-6-5-8-14(15)13-16-18(23)20(19(25)26-16)11-7-3-4-10-17(21)22/h2,5-6,8-9,13H,1,3-4,7,10-12H2,(H,21,22)/b16-13-

InChIキー

TZTHMMYDPNOUBY-SSZFMOIBSA-N

異性体SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

正規SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。